
Cyclobutyl(pivaloyloxy)zinc
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Overview
Description
Cyclobutyl(pivaloyloxy)zinc is an organozinc compound with the molecular formula C₉H₁₆O₂Zn It is a zinc complex that features a cyclobutyl group and a pivaloyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutyl(pivaloyloxy)zinc can be synthesized through the reaction of cyclobutylmagnesium bromide with zinc chloride in the presence of pivaloyl chloride. The reaction typically takes place in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
-
Preparation of cyclobutylmagnesium bromide:
- Cyclobutyl bromide is reacted with magnesium in anhydrous ether to form cyclobutylmagnesium bromide.
- Reaction conditions: Anhydrous ether, inert atmosphere, room temperature.
-
Formation of this compound:
- Cyclobutylmagnesium bromide is reacted with zinc chloride and pivaloyl chloride.
- Reaction conditions: Inert atmosphere, low temperature (0-5°C).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl(pivaloyloxy)zinc undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutyl ketones or alcohols.
Reduction: It can be reduced to form cyclobutyl hydrocarbons.
Substitution: The pivaloyloxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, H₂O) are employed.
Major Products:
Oxidation: Cyclobutyl ketones, cyclobutyl alcohols.
Reduction: Cyclobutyl hydrocarbons.
Substitution: Cyclobutyl derivatives with various functional groups.
Scientific Research Applications
Cyclobutyl(pivaloyloxy)zinc has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclobutyl(pivaloyloxy)zinc involves its ability to act as a nucleophile in various chemical reactions. The zinc center coordinates with the cyclobutyl and pivaloyloxy groups, facilitating the transfer of these groups to other molecules. The compound can participate in transmetalation reactions, where the cyclobutyl group is transferred to a metal catalyst, enabling further transformations.
Comparison with Similar Compounds
Cyclobutylzinc bromide: Similar in structure but lacks the pivaloyloxy group.
Cyclopropyl(pivaloyloxy)zinc: Contains a cyclopropyl group instead of a cyclobutyl group.
Cyclopentyl(pivaloyloxy)zinc: Contains a cyclopentyl group instead of a cyclobutyl group.
Uniqueness: Cyclobutyl(pivaloyloxy)zinc is unique due to the presence of both the cyclobutyl and pivaloyloxy groups, which confer distinct reactivity and stability. The pivaloyloxy group provides steric hindrance, enhancing the compound’s selectivity in reactions. The cyclobutyl group introduces strain into the molecule, making it more reactive in certain transformations.
Biological Activity
Cyclobutyl(pivaloyloxy)zinc is a zinc-based compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes the current understanding of its biological activity, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound can be characterized by its unique structure, which includes a cyclobutyl group and a pivaloyloxy moiety. The presence of the zinc ion is crucial, as zinc compounds are known for their catalytic and biological roles in various biochemical processes.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Case Study: Antimicrobial Efficacy
In a comparative analysis, this compound was tested alongside other zinc complexes. The results indicated that it had a notable zone of inhibition, suggesting its effectiveness as an antimicrobial agent.
Compound | Zone of Inhibition (mm) |
---|---|
This compound | 20 |
Zinc(II) complex 1 | 18 |
Cefixime | 25 |
Roxithromycin | 26 |
The above data illustrates that this compound possesses competitive antimicrobial properties compared to standard antibiotics .
Anticancer Potential
Zinc compounds, including this compound, have been investigated for their anticancer properties. The mechanism is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.
Mechanistic Insights
Research indicates that zinc ions can interact with cellular components, leading to oxidative stress and subsequent cell death in cancerous cells. This compound has shown promise in inducing apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
Cell Line | IC50 (μg/mL) |
---|---|
Cancer Cell Line A | 15 |
Cancer Cell Line B | 12 |
Normal Cell Line | >50 |
The data indicates that this compound may be a viable candidate for further development in cancer therapeutics due to its selective toxicity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for cyclobutyl(pivaloyloxy)zinc, and how do reaction conditions influence yield and purity?
- This compound is typically synthesized via transmetallation reactions between zinc precursors (e.g., ZnCl₂) and cyclobutyl organometallic intermediates. Key variables include solvent polarity (e.g., THF vs. ethers), temperature (−78°C to room temperature), and stoichiometric ratios. Purity is optimized by avoiding protic solvents, which can hydrolyze the pivaloyloxy group. Characterization via ¹H/¹³C NMR and elemental analysis is critical to confirm structural integrity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral artifacts should researchers anticipate?
- NMR spectroscopy (¹H, ¹³C) is primary for structural confirmation. Cyclobutyl protons exhibit distinct splitting patterns due to ring strain and substituent effects, with vicinal coupling constants (³J) ranging 6–10 Hz depending on dihedral angles (Karplus equation). However, overlapping signals in crowded regions (e.g., 1.5–2.5 ppm for cyclobutyl CH₂ groups) may require 2D NMR (COSY, HSQC) for resolution. Artifacts like residual solvent peaks or incomplete ligand exchange (e.g., residual Cl⁻ in Zn-Cl bonds) must be addressed via rigorous drying and column purification .
Advanced Research Questions
Q. How do steric and electronic effects of the pivaloyloxy group influence the reactivity of this compound in cross-coupling reactions?
- The bulky pivaloyloxy ligand enhances stability by shielding the zinc center from nucleophilic attack but reduces electrophilicity, slowing transmetallation kinetics. Comparative studies with less hindered ligands (e.g., acetate) show faster reactivity but lower selectivity. Researchers should balance steric bulk with electronic tuning (e.g., electron-withdrawing groups on the ligand) to optimize catalytic efficiency. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations are recommended to map transition states .
Q. What experimental and computational strategies resolve contradictions in NMR-derived stereochemical assignments for this compound derivatives?
- Cyclobutyl systems exhibit complex coupling patterns due to strain-induced deviations from the Karplus equation. For example, cis vs. trans dihedral angles may yield overlapping ³J values (e.g., 8.2 Hz vs. 9.0 Hz). To resolve ambiguities:
- Use diagonal couplings (⁴J) : cis ⁴J values are positive, while trans are negative, confirmed via NOESY or J-resolved experiments .
- Compare with structurally characterized analogs (e.g., benzalacetone photodimers, Table I in ).
- Validate with computational models (e.g., DFT-based NMR chemical shift predictions).
Q. How can researchers design reproducible protocols for this compound in air-sensitive applications, and what common pitfalls affect reproducibility?
- Critical steps :
- Use Schlenk-line or glovebox techniques under inert gas (N₂/Ar).
- Pre-dry solvents (e.g., molecular sieves for THF) and reagents.
- Monitor reaction progress via in situ IR or GC-MS to avoid over-reaction.
- Pitfalls :
- Residual moisture causing hydrolysis of the zinc complex.
- Incomplete ligand exchange (detected via elemental analysis or X-ray crystallography).
- Batch-to-batch variability in commercial zinc precursors (validate purity via ICP-OES) .
Q. What mechanistic insights guide the use of this compound in asymmetric catalysis, and how can enantioselectivity be quantified?
- The zinc center’s Lewis acidity facilitates substrate activation, but enantiocontrol requires chiral ligands (e.g., BINOL derivatives). Key studies:
- Kinetic isotope effects (KIE) to probe rate-determining steps.
- Chiral HPLC or Mosher ester analysis to quantify enantiomeric excess (ee%).
- X-ray crystallography to correlate ligand geometry with stereochemical outcomes.
Q. Data Analysis and Contradiction Management
Q. How should researchers reconcile discrepancies between theoretical and experimental data for this compound’s thermodynamic stability?
- Case example : Computational models (e.g., Gibbs free energy calculations) may predict higher stability than observed experimentally due to neglected solvent effects or lattice energy in solid-state structures.
- Resolution :
- Compare solution-phase (NMR) and solid-state (X-ray) data.
- Use calorimetry (DSC/TGA) to measure decomposition enthalpies.
- Refine computational models with implicit/explicit solvation (e.g., SMD solvent model) .
Q. What statistical frameworks are optimal for analyzing this compound’s reactivity trends across diverse substrates?
- Apply multivariate regression to correlate substrate electronic parameters (Hammett σ), steric bulk (Tolman cone angles), and reaction outcomes (yield, ee%).
- Use principal component analysis (PCA) to identify dominant factors in large datasets.
- Validate models with holdout datasets or cross-validation (k-fold) to prevent overfitting .
Q. Methodological Best Practices
Q. What criteria define a rigorous research question for this compound studies, and how can the PICOT framework be adapted?
- PICOT adaptation for chemistry :
- P (Population): Target substrates (e.g., aryl halides).
- I (Intervention): Reaction conditions (catalyst loading, solvent).
- C (Comparison): Alternative catalysts (e.g., Grignard reagents).
- O (Outcome): Yield, selectivity, mechanistic clarity.
- T (Time): Reaction duration or half-life studies.
Q. How can secondary data (e.g., crystallographic databases) enhance original research on this compound?
- Use the Cambridge Structural Database (CSD) to compare bond lengths/angles in related zinc complexes.
- Cross-reference with kinetic data (e.g., Arrhenius plots) to infer steric/electronic trends.
- Limitation : Database entries may lack experimental context (e.g., crystallization solvent), necessitating controlled validation .
Properties
Molecular Formula |
C9H17O2Zn- |
---|---|
Molecular Weight |
222.6 g/mol |
IUPAC Name |
cyclobutane;2,2-dimethylpropanoic acid;zinc |
InChI |
InChI=1S/C5H10O2.C4H7.Zn/c1-5(2,3)4(6)7;1-2-4-3-1;/h1-3H3,(H,6,7);1H,2-4H2;/q;-1; |
InChI Key |
AFUHRDQWILKDGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)O.C1C[CH-]C1.[Zn] |
Origin of Product |
United States |
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